
1-Benzhydryl-2-methylazetidine
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Overview
Description
1-Benzhydryl-2-methylazetidine is a useful research compound. Its molecular formula is C17H19N and its molecular weight is 237.34 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry
1-Benzhydryl-2-methylazetidine has been investigated for its potential as a pharmacological agent due to its ability to interact with biological targets. Research indicates that compounds with similar structures can exhibit various biological activities, including analgesic and anti-inflammatory effects. For instance, studies on azetidine derivatives have shown promise in modulating neurotransmitter systems, which could lead to new treatments for neurological disorders .
Case Study: Binding Affinity Studies
Recent studies have focused on the binding affinity of this compound with specific receptors. Preliminary data suggest that this compound may bind effectively to certain opioid receptors, indicating potential for development as a pain management drug . Further research is necessary to elucidate the exact mechanisms and therapeutic potential.
The properties of this compound also lend themselves to applications in material science. Its ability to form stable polymers through ring-opening reactions has been explored, potentially leading to new materials with desirable mechanical properties.
Case Study: Polymerization Techniques
Research has demonstrated that this compound can undergo polymerization under specific conditions, resulting in materials that exhibit enhanced thermal stability and mechanical strength. These materials could find applications in coatings and composites .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 1-Benzhydryl-2-methylazetidine, and what methodological considerations are critical for reproducibility?
- Answer : The synthesis of benzhydryl-containing azetidines often involves cyclization and catalytic hydrogenation. For example, Pd/C-mediated hydrogenation under ambient conditions (e.g., methanol, 18 hours) can reduce intermediates like imines or azides to form the azetidine ring . Benzhydryl ethers may also serve as precursors via O-benzylation reactions using reagents such as diphenyldiazomethane or palladium(II) chloride . Ensure inert atmospheres (N₂/Ar) during sensitive steps and monitor reaction progress via TLC or LC-MS to confirm intermediate formation.
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Answer :
- PPE : Wear nitrile gloves inspected for integrity, EN 166-certified safety goggles, and a lab coat. Use a face shield during bulk handling .
- Engineering Controls : Perform reactions in a fume hood to minimize inhalation risks.
- First Aid : For skin contact, wash immediately with soap and water; for eye exposure, rinse with water for ≥15 minutes. Always consult a physician and provide the safety data sheet .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Answer : Use a combination of analytical techniques:
- Chromatography : HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess purity. Relative response factors (RRFs) for impurities should be validated using reference standards .
- Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry and functional groups (e.g., benzhydryl protons at δ 7.2–7.5 ppm, azetidine ring protons at δ 3.0–4.0 ppm) .
Advanced Research Questions
Q. What strategies can optimize the yield of this compound in multistep syntheses?
- Answer :
- Catalyst Screening : Test palladium catalysts (e.g., Pd/C vs. Pd(OAc)₂) for hydrogenation efficiency.
- Solvent Effects : Compare polar aprotic solvents (DMF, DCM) versus alcohols (MeOH, EtOH) for cyclization steps .
- Temperature Control : Lower temperatures (0–5°C) may suppress side reactions during azetidine ring formation.
Q. How should researchers address contradictory spectral data or unexpected byproducts in azetidine synthesis?
- Answer :
- Data Triangulation : Cross-validate NMR findings with high-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline derivatives are available) .
- Mechanistic Analysis : Use DFT calculations to model reaction pathways and identify plausible intermediates or transition states .
- Controlled Replication : Repeat experiments under varying conditions (e.g., stoichiometry, catalysts) to isolate variables causing discrepancies .
Q. What advanced analytical methods are recommended for studying the reactivity of this compound in medicinal chemistry applications?
- Answer :
- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor rapid azetidine ring-opening reactions.
- Metabolite Profiling : LC-MS/MS with collision-induced dissociation (CID) to identify degradation products or bioactive metabolites .
- Computational Modeling : Molecular docking or MD simulations to predict binding affinities with biological targets (e.g., GPCRs, enzymes) .
Q. How can researchers design experiments to resolve conflicting biological activity data for this compound derivatives?
- Answer :
- Dose-Response Curves : Perform EC₅₀/IC₅₀ assays across multiple concentrations to validate potency trends.
- Off-Target Screening : Use kinome-wide profiling or proteomics to identify unintended interactions.
- Structural-Activity Relationships (SAR) : Systematically modify substituents (e.g., methyl vs. ethyl groups) to isolate pharmacophoric features driving activity .
Q. Methodological Notes
Properties
Molecular Formula |
C17H19N |
---|---|
Molecular Weight |
237.34 g/mol |
IUPAC Name |
1-benzhydryl-2-methylazetidine |
InChI |
InChI=1S/C17H19N/c1-14-12-13-18(14)17(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,14,17H,12-13H2,1H3 |
InChI Key |
BKTLZMDEVMKAPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN1C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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